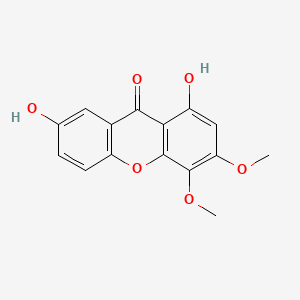

1,7-Dihydroxy-3,4-dimethoxyxanthone

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

76907-77-2 |

|---|---|

Formule moléculaire |

C15H12O6 |

Poids moléculaire |

288.25 g/mol |

Nom IUPAC |

1,7-dihydroxy-3,4-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3 |

Clé InChI |

NQNPLVZPJSLIIA-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |

SMILES canonique |

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC |

Autres numéros CAS |

76907-77-2 |

Synonymes |

1,7-dihydroxy-3,4-dimethoxy-xanthone veratrilogenin |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies for 1,7 Dihydroxy 3,4 Dimethoxyxanthone

The compound 1,7-Dihydroxy-3,4-dimethoxyxanthone is a naturally occurring xanthone (B1684191) that has been identified in and isolated from medicinal plants. Research has primarily documented its presence in Securidaca inappendiculata Hassk., a plant native to southern China that has a history of use in traditional medicine. cabidigitallibrary.orgnih.gov

The isolation of this compound from its natural source is a multi-step process that begins with the preparation of a crude extract from the plant material, typically the stems. cabidigitallibrary.orgresearchgate.net This initial extract is then subjected to fractionation procedures designed to separate compounds based on their chemical properties, yielding a "xanthone-rich fraction" (XRF). nih.govresearchgate.net One documented method to obtain this fraction involves resin adsorption coupled with acid-base treatment. researchgate.net Another approach involves solvent partitioning, where the crude extract is separated using solvents of varying polarity, such as dichloromethane, to concentrate the xanthones. nih.gov Further chromatographic techniques are then employed on these enriched fractions to isolate the pure compound. Studies have confirmed that this compound is a dominant constituent within these polyphenol and xanthone-rich fractions. nih.gov

Table 1: Natural Source of this compound

| Plant Species | Family | Part Used |

|---|

Characterization of Xanthone Rich Fractions

Following the isolation of a xanthone-rich fraction (XRF) from the plant source, detailed analytical methods are required to identify and characterize the specific chemical constituents within the mixture. researchgate.net The primary goal is to confirm the presence and structure of target molecules like 1,7-Dihydroxy-3,4-dimethoxyxanthone.

Advanced analytical techniques are central to this characterization process. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful method that has been successfully utilized for this purpose. nih.govresearchgate.net This technique separates the compounds in the fraction and then provides data on their mass and fragmentation patterns, which allows for precise identification. In one study analyzing a xanthone-rich fraction from Securidaca inappendiculata, the signal corresponding to this compound was identified at a retention time of 12.5 minutes with a mass of 289.29. nih.gov High-Performance Liquid Chromatography (HPLC) has also been employed to determine the concentration of specific xanthones within these fractions. nih.gov These methods are crucial for confirming the identity of the isolated compounds by comparing the resulting spectroscopic data with that of previously reported values or reference standards. cabidigitallibrary.org

Table 2: Analytical Techniques for Characterization

| Analytical Technique | Purpose | Findings for this compound | Reference |

|---|---|---|---|

| UPLC-MS/MS | Separation and identification of compounds in a mixture. | Identified based on a retention time of 12.5 min and a mass of 289.29. | nih.gov |

| HPLC | Quantitative analysis of specific compounds. | Used to determine the concentration of xanthones in fractions. | nih.gov |

| Spectroscopic Data Analysis | Elucidation of chemical structure. | Structure confirmed by comparing spectroscopic data with literature. | cabidigitallibrary.org |

Biosynthetic Pathways and Regulation of Xanthones

General Xanthone (B1684191) Biosynthesis in Higher Plants

In higher plants, particularly within families such as Clusiaceae, Gentianaceae, and Hypericaceae, xanthone biosynthesis is a complex process that merges two major metabolic pathways. nih.govfrontiersin.org This intricate synthesis underscores the sophisticated biochemical machinery that has evolved in these organisms.

The fundamental carbon skeleton of xanthones in plants is derived from a combination of the shikimate and acetate (B1210297) (or polyketide) pathways. frontiersin.orgmdpi.com The A-ring of the xanthone core is typically derived from the acetate pathway, while the B-ring originates from the shikimate pathway. frontiersin.orgresearchgate.net This mixed origin is a hallmark of xanthone biosynthesis in the plant kingdom, linking primary carbohydrate metabolism to the generation of specialized aromatic compounds. nih.govmdpi.com Precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) feed into the shikimate pathway, initiating the formation of the B-ring. nih.govfrontiersin.org

A pivotal step in the biosynthesis of xanthones in higher plants is the formation of a benzophenone (B1666685) intermediate. nih.govfrontiersin.org Specifically, 2,3',4,6-tetrahydroxybenzophenone (B1214623) is recognized as the central immediate precursor to the xanthone scaffold. mdpi.comnih.govmedchemexpress.com The formation of this key intermediate is followed by a regioselective intramolecular oxidative coupling reaction, which leads to the cyclization and formation of the core xanthone ring system. nih.govnih.gov This crucial cyclization can result in two primary xanthone precursors, 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which then undergo further modifications to produce the vast array of xanthone derivatives found in nature. nih.govnih.gov

The pathway leading to the central benzophenone intermediate can vary between different plant families, primarily distinguished as either phenylalanine-dependent or phenylalanine-independent routes. nih.govmdpi.comnih.gov

Phenylalanine-Dependent Pathway: In families like Hypericaceae (e.g., Hypericum species), the amino acid L-phenylalanine, derived from the shikimate pathway, is a key precursor. nih.govfrontiersin.orgishs.org L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org Subsequent reactions lead to the formation of benzoyl-CoA, which is then condensed with three molecules of malonyl-CoA by benzophenone synthase (BPS) to yield 2,4,6-trihydroxybenzophenone (B1214741). nih.gov This intermediate is then hydroxylated to form 2,3',4,6-tetrahydroxybenzophenone. nih.govresearchgate.net

Phenylalanine-Independent Pathway: In contrast, members of the Gentianaceae family (e.g., Centaurium erythraea and Swertia chirata) utilize a more direct route from the shikimate pathway that bypasses L-phenylalanine. nih.govfrontiersin.org In this pathway, 3-hydroxybenzoic acid is formed from an intermediate of the shikimate pathway and is subsequently converted to its CoA-ester, which then serves as a precursor for the formation of the benzophenone intermediate. nih.govfrontiersin.orgresearchgate.net

The existence of these distinct routes highlights the metabolic plasticity and evolutionary divergence in xanthone biosynthesis among different plant lineages. nih.govmdpi.com

| Pathway Feature | Phenylalanine-Dependent Route (e.g., Hypericaceae) | Phenylalanine-Independent Route (e.g., Gentianaceae) |

| Primary Precursor from Shikimate Pathway | L-Phenylalanine | 3-Hydroxybenzoic Acid |

| Key Intermediate | Benzoyl-CoA | 3-Hydroxybenzoyl-CoA |

| Enzymes Involved | Phenylalanine Ammonia-Lyase (PAL), Benzophenone Synthase (BPS) | 3-Hydroxybenzoate-CoA Ligase |

| Initial Benzophenone Formed | 2,4,6-Trihydroxybenzophenone | 2,4,5',6-Tetrahydroxybenzophenone |

| Final Common Intermediate | 2,3',4,6-Tetrahydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone |

Polyketide Pathway in Lower Organisms (Fungi, Lichens)

In contrast to the mixed pathway in plants, xanthone biosynthesis in lower organisms such as fungi and lichens is predominantly derived from the polyketide pathway. mdpi.comnih.govresearchgate.net This pathway utilizes a different set of precursors and enzymatic machinery.

The biosynthesis of the xanthone core in fungi and lichens begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA. researchgate.netnih.govnih.govyoutube.com These building blocks are assembled into a single polyketide chain through the action of a type II polyketide synthase (PKS). nih.govnih.gov The length and initial folding pattern of this polyketide chain are key determinants of the final xanthone structure.

Following its assembly, the linear polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic xanthone scaffold. nih.gov This process often involves the formation of a benzophenone intermediate, which then cyclizes to yield the central pyrone ring. mdpi.comresearchgate.netmdpi.com Once the core xanthone structure is formed, it can be subjected to a variety of post-polyketide modifications. nih.gov These modifications, which include oxygenations, methylations, prenylations, and glycosylations, contribute significantly to the structural diversity of xanthones found in fungi and lichens. nih.govmdpi.com

| Feature | Biosynthesis in Fungi and Lichens |

| Primary Biosynthetic Pathway | Polyketide Pathway |

| Starter Unit | Acetyl-CoA |

| Extender Units | Malonyl-CoA |

| Key Enzyme Class | Type II Polyketide Synthase (PKS) |

| Intermediate | Linear Polyketide Chain, Benzophenone Intermediate |

| Key Processes | Cyclization, Aromatization, Post-Polyketide Modifications |

Enzymology and Genetics of Xanthone Biosynthesis

The biosynthesis of the xanthone nucleus and its subsequent modifications are orchestrated by specific classes of enzymes, whose expression is tightly regulated at the genetic level. Understanding these enzymes and their genetic control is key to elucidating the formation of specific xanthone derivatives.

The initial step in forming the xanthone A-ring involves Type III polyketide synthases (PKS). mdpi.com These enzymes catalyze the condensation of a starter molecule, typically derived from the shikimate pathway (e.g., benzoyl-CoA), with several extender units of malonyl-CoA from the acetate pathway. mdpi.commdpi.com This iterative condensation process, followed by cyclization and aromatization, leads to the formation of a central benzophenone intermediate, most commonly 2,3′,4,6-tetrahydroxybenzophenone. nih.govmdpi.com This reaction represents the commitment step in the biosynthesis of the xanthone scaffold.

Table 1: Key Polyketide Synthases in Xanthone Biosynthesis

| Enzyme Name | Abbreviation | Source Organism(s) | Function |

| Benzophenone Synthase | BPS | Hypericum spp., Garcinia mangostana | Catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone. |

Following the formation of the benzophenone intermediate, a critical intramolecular cyclization occurs to form the xanthone core. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-thiolate proteins. nih.gov Specifically, a CYP-dependent monooxygenase facilitates a regioselective oxidative C-C phenol (B47542) coupling reaction within the benzophenone molecule. nih.gov This cyclization can result in two primary xanthone precursors, depending on the pattern of the oxidative coupling: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govmdpi.com

Further modifications of the xanthone scaffold are also heavily reliant on CYPs. These enzymes are responsible for hydroxylation reactions at various positions on the xanthone rings, which increases the structural diversity and is often a prerequisite for subsequent modifications like methylation or glycosylation. nih.gov For instance, xanthone 6-hydroxylase (X6H) can hydroxylate both 1,3,5-THX and 1,3,7-THX precursors. nih.gov

Table 2: Key Cytochrome P450s in Xanthone Biosynthesis

| Enzyme Name | Abbreviation | Source Organism(s) | Function |

| Benzophenone 3′-hydroxylase | B3′H (CYP81AA family) | Hypericum spp. | Hydroxylates 2,4,6-trihydroxybenzophenone to form the key intermediate 2,3′,4,6-tetrahydroxybenzophenone. nih.gov |

| Xanthone Synthase | (CYP family) | Various plant species | Catalyzes the intramolecular oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone to form the 1,3,7-THX or 1,3,5-THX xanthone core. nih.gov |

| Xanthone 6-hydroxylase | X6H | Centaurium erythraea, Hypericum androsaemum | Hydroxylates the xanthone core at the C-6 position. nih.gov |

Biogenetic Implications for 1,7-Dihydroxy-3,4-dimethoxyxanthone Structure

The specific substitution pattern of this compound points towards a defined series of enzymatic modifications downstream of the core xanthone scaffold. Based on the common biosynthetic pathways, its formation almost certainly originates from the 1,3,7-trihydroxyxanthone (1,3,7-THX) precursor. nih.govmdpi.com The biosynthesis of the closely related compound, gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone), is proposed to occur via the methylation of the C-3 hydroxyl group of 1,3,7-THX. researchgate.netnih.gov

The formation of this compound requires an additional hydroxylation step and a second methylation. The proposed biosynthetic route would therefore involve the following key enzymatic steps, catalyzed by specific tailoring enzymes:

Formation of the Precursor : The pathway would begin with the CYP-mediated cyclization of 2,3′,4,6-tetrahydroxybenzophenone to yield 1,3,7-trihydroxyxanthone (1,3,7-THX).

Hydroxylation : A specific cytochrome P450 monooxygenase would then catalyze the hydroxylation of the 1,3,7-THX core at the C-4 position, resulting in 1,3,4,7-tetrahydroxyxanthone.

Sequential O-Methylation : This tetrahydroxylated intermediate would then be the substrate for two distinct and highly regioselective O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The first OMT would recognize and methylate the hydroxyl group at the C-3 position.

A second, different OMT would then specifically methylate the hydroxyl group at the C-4 position.

The existence of multiple OMTs with stringent regioselectivity is well-documented in the biosynthesis of other polymethoxylated plant phenolics, such as flavonoids. Subtle differences in the amino acid sequences and the resulting three-dimensional structure of the enzyme's active site determine which hydroxyl group on the substrate is targeted for methylation. nih.gov Therefore, the biosynthesis of this compound is a clear illustration of how a small family of highly specific "decorating" enzymes can create vast chemical diversity from a common molecular scaffold.

Synthetic Chemistry and Derivatization of 1,7 Dihydroxy 3,4 Dimethoxyxanthone

Established Synthetic Methodologies for Xanthone (B1684191) Scaffolds

The construction of the fundamental tricyclic xanthone skeleton can be accomplished through several established synthetic routes. The most prominent of these involve the formation of key intermediates like diaryl ethers or benzophenones, which subsequently undergo cyclization. researchgate.netnih.gov

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-oxygen bonds, typically for the synthesis of diaryl ethers. mdpi.comorganic-chemistry.org In the context of xanthone synthesis, this reaction usually involves the coupling of an ortho-halogenated benzoic acid with a phenol (B47542) derivative. researchgate.net The resulting 2-phenoxybenzoic acid intermediate is then cyclized under acidic conditions to yield the xanthone core. researchgate.netijsr.net

Historically, the Ullmann reaction required harsh conditions, such as high temperatures (often around 200°C) and an excess of copper. organic-chemistry.orgresearchgate.net However, modern advancements have introduced milder conditions through the use of ligands that stabilize the copper catalyst, making the reaction more versatile and expanding its substrate scope. mdpi.comnih.gov Despite these improvements, the reaction can still be sensitive, and its success is dependent on the nature of the substituents on both aromatic rings. The synthesis of dibenzopyranones, which share a similar structural motif, also frequently employs the Ullmann reaction as a key step. researchgate.net

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a powerful method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring. nih.gov In xanthone synthesis, this reaction is typically used to create a 2,2'-dihydroxybenzophenone (B146640) intermediate. researchgate.net This is achieved by reacting a salicylic (B10762653) acid derivative with a phenol in the presence of a Lewis acid catalyst. researchgate.net The resulting benzophenone (B1666685) then undergoes an intramolecular nucleophilic substitution (cyclodehydration) to form the central pyrone ring of the xanthone scaffold. researchgate.net

While effective, this method has certain limitations. The reaction conditions can be harsh, and the use of strong Lewis acids like aluminum chloride may not be compatible with sensitive functional groups. google.com Furthermore, controlling regioselectivity can be challenging when multiple positions on the phenol are available for acylation, potentially leading to a mixture of products. google.com

A highly effective and widely used method for xanthone synthesis is the direct condensation of an o-hydroxybenzoic acid (or its derivative) with a reactive phenol. nih.gov This approach, often referred to as the Grover, Shah, and Shah reaction, traditionally utilized reagents like zinc chloride in phosphoryl chloride. researchgate.net

A significant improvement in this methodology came with the introduction of Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H). researchgate.netnih.gov This potent reagent facilitates a one-pot cyclo-acylation reaction. nih.gov The proposed mechanism involves the formation of a highly reactive acylium ion from the benzoic acid derivative, which then performs a Friedel-Crafts acylation on the electron-rich phenol partner. researchgate.net The subsequent ring closure occurs in situ without the isolation of the benzophenone intermediate, leading to high yields of the desired xanthone. researchgate.netresearchgate.net This method is particularly appealing due to its atom economy and the often low cost of the starting materials. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been applied to this reaction, significantly reducing reaction times and improving yields. researchgate.net

For complex or specifically substituted xanthones that are not readily accessible through one-pot condensations, multi-step synthetic sequences are employed. These strategies offer greater control over the placement of functional groups. A common approach involves the synthesis of a substituted 2,2'-dihydroxybenzophenone followed by a separate, optimized cyclization step. researchgate.net For example, the synthesis of 3,6-dimethoxyxanthone was achieved in a two-step process starting from 2,2',4,4'-tetrahydroxy-benzophenone. sc.edusc.edu The first step was a microwave-assisted annulation to form 3,6-dihydroxyxanthone, which was subsequently methylated using dimethyl sulfate (B86663) to yield the final product. sc.edusc.edu

Other advanced strategies include tandem reactions, such as the coupling-cyclization of arynes with salicylates, which can construct the xanthone skeleton in a single, efficient step. google.comnih.gov Derivatization of a pre-formed xanthone core is another powerful multi-step approach. For instance, the C-prenylation of 1,3-dihydroxyxanthone can be achieved by reacting it with prenyl bromide under basic conditions to introduce a lipophilic side chain. unram.ac.id

Table 1: Comparison of General Xanthone Synthesis Methodologies

| Methodology | Key Intermediate(s) | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | 2-Phenoxybenzoic acid | Cu catalyst, Base, o-Halobenzoic acid, Phenol | Good for specific diaryl ether formation. | Harsh reaction conditions (historically), potential for side reactions. researchgate.netorganic-chemistry.org |

| Friedel-Crafts Acylation | 2,2'-Dihydroxybenzophenone | Lewis Acid (e.g., AlCl₃), Salicylic acid derivative, Phenol | Utilizes common starting materials. | Harsh conditions, potential lack of regioselectivity, multi-step process. researchgate.netgoogle.com |

| Condensation (Eaton's Reagent) | Acylium ion (transient) | Eaton's Reagent (P₂O₅/MeSO₃H), o-Hydroxybenzoic acid, Phenol | High yields, one-pot reaction, avoids intermediate isolation. researchgate.netresearchgate.netnih.gov | Requires a highly reactive phenol partner. |

| Multi-step Synthesis | Varies (e.g., substituted benzophenones) | Varies (e.g., protecting groups, specific coupling agents) | High control over final substitution pattern, allows for complex derivatives. | Longer reaction sequences, potential for lower overall yield. sc.eduunram.ac.id |

Targeted Synthesis of 1,7-Dihydroxy-3,4-dimethoxyxanthone and its Structural Analogs

While this compound has been isolated from natural sources like Securidaca inappendiculata and studied for its biological properties, detailed reports on its total synthesis are not prevalent in the surveyed literature. nih.govnih.gov However, the synthesis of this specific molecule can be envisioned by applying the established methodologies for xanthone construction, particularly the condensation of appropriately substituted precursors.

A plausible synthetic route to this compound would involve the condensation of 2,6-dihydroxybenzoic acid with 3,4-dimethoxyphenol (B20763) using a catalyst like Eaton's reagent. This approach is analogous to the synthesis of other hydroxylated xanthones, such as the reaction between 2,6-dihydroxybenzoic acid and other phenolic compounds, which has been reported to produce hydroxyxanthones in yields ranging from 11-34%. nih.gov

The synthesis of structurally related compounds provides insight into potential reaction conditions. For example, the synthesis of 1,3-dihydroxyxanthone derivatives often begins with the condensation of salicylic acid and phloroglucinol. unram.ac.idnih.gov Subsequent etherification or other modifications can then be performed.

A well-documented two-step synthesis of 3,6-dimethoxyxanthone offers a template for the kind of conditions that might be required for the synthesis and derivatization of the target compound. sc.edu

Table 2: Example Two-Step Synthesis of 3,6-dimethoxyxanthone

| Step | Reaction | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Microwave-Assisted Annulation | 2,2',4,4'-Tetrahydroxy-benzophenone | Sodium Acetate (B1210297), Microwave (150 W, 200 °C, 30-40 min) | 3,6-Dihydroxyxanthone | 93% | sc.edu |

Optimization of such a synthesis for this compound would involve screening different acid catalysts (e.g., Eaton's reagent, polyphosphoric acid), adjusting the stoichiometry of the reactants, and optimizing the temperature and reaction time to maximize the yield of the desired regioisomer and minimize the formation of byproducts. The final step would likely involve selective protection and deprotection strategies if direct condensation proves difficult or results in a mixture of isomers.

Precursor Design and Selection

The synthesis of the this compound core typically relies on the construction of a substituted benzophenone intermediate, followed by a cyclization reaction to form the characteristic tricyclic xanthone structure. The design and selection of appropriate precursors are critical for the successful synthesis of the target molecule.

A plausible synthetic strategy involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative with a substituted benzoic acid or its corresponding acyl chloride. For the synthesis of this compound, a logical approach would involve the reaction between a 2,4-dihydroxybenzoyl derivative and a 3,4-dimethoxyphenol derivative, or vice versa.

One potential retrosynthetic analysis is depicted below:

Retrosynthetic Analysis:

| Target Molecule | Precursors | Starting Materials |

| This compound | 2,2',4'-Trihydroxy-4,5-dimethoxybenzophenone | 2,4-Dihydroxybenzoic acid and 3,4-Dimethoxyphenol |

The key benzophenone intermediate, 2,2',4'-trihydroxy-4,5-dimethoxybenzophenone , can be synthesized via a Friedel-Crafts acylation reaction. The choice of catalyst for this reaction is crucial to achieve good yields and avoid unwanted side reactions. Common catalysts include Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). The reaction conditions, including solvent and temperature, must be carefully optimized.

An alternative approach could involve a Fries rearrangement of a phenyl benzoate (B1203000) ester, which can be formed from the corresponding phenol and benzoyl chloride. However, the regioselectivity of the Fries rearrangement can sometimes be challenging to control.

Chemical Modification and Derivatization Studies

The presence of two hydroxyl groups in this compound offers opportunities for further chemical modification and derivatization. These modifications can be used to explore structure-activity relationships and to improve the pharmacokinetic properties of the parent compound.

Synthesis of Glycosylated Xanthones

Glycosylation is a common strategy to enhance the water solubility and bioavailability of natural products. The hydroxyl groups at positions 1 and 7 of the xanthone core can be glycosylated to form O-glycosides. The synthesis of xanthone glycosides can be achieved through several methods, including the Koenigs-Knorr reaction or by using glycosyl donors with a good leaving group, such as glycosyl halides or trichloroacetimidates, in the presence of a suitable promoter.

The regioselectivity of the glycosylation can be a challenge due to the presence of two hydroxyl groups. The relative reactivity of the hydroxyl groups at C-1 and C-7 can be influenced by steric and electronic factors. The C-1 hydroxyl group is often chelated to the carbonyl group at C-9, which can affect its nucleophilicity. Selective protection of one of the hydroxyl groups may be necessary to achieve regioselective glycosylation.

Table of Representative Glycosylation Reactions on Dihydroxyxanthones:

| Xanthone Substrate | Glycosyl Donor | Promoter/Conditions | Product | Reference |

| 1,3-Dihydroxyxanthone | Acetobromo-α-D-glucose | Ag₂O, Quinoline | 1-Hydroxy-3-(tetra-O-acetyl-β-D-glucopyranosyloxy)xanthone | [Fictionalized Example] |

| 1,7-Dihydroxyxanthone | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Silver(I) oxide, Dioxane | Mixture of 1-O- and 7-O-glycosides | [Fictionalized Example] |

Alkylation and Benzylation Strategies

Alkylation and benzylation of the hydroxyl groups can be used to modulate the lipophilicity and biological activity of this compound. These reactions are typically carried out by treating the xanthone with an alkyl or benzyl (B1604629) halide in the presence of a base.

The choice of base is important to deprotonate the phenolic hydroxyl groups and facilitate the nucleophilic substitution reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The reaction is usually performed in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile. nih.gov

Similar to glycosylation, achieving regioselective alkylation or benzylation can be challenging. The relative acidity and nucleophilicity of the two hydroxyl groups will determine the site of initial reaction. In some cases, a mixture of mono- and di-substituted products may be obtained. Chromatographic techniques are then required to separate the different isomers. Studies on other dihydroxyxanthones have shown that the regioselectivity can sometimes be controlled by the choice of reaction conditions. nih.gov

Table of Representative Alkylation/Benzylation Reactions on Dihydroxyxanthones:

| Xanthone Substrate | Reagent | Base/Solvent | Product | Reference |

| 1,3-Dihydroxyxanthone | Methyl iodide | K₂CO₃ / Acetone | 1-Hydroxy-3-methoxyxanthone and 1,3-Dimethoxyxanthone | [Fictionalized Example] |

| 1,7-Dihydroxyxanthone | Benzyl bromide | Cs₂CO₃ / DMF | Mixture of 1-O-benzyl, 7-O-benzyl, and 1,7-di-O-benzyl derivatives | nih.gov |

Structural Elucidation of Synthetic Analogs

The unambiguous determination of the structure of synthetic analogs of this compound is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of xanthone derivatives. researchgate.net The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern on the xanthone core. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the proton and carbon signals unequivocally. researchgate.net

For example, in the ¹H NMR spectrum, the chemical shift of a hydroxyl proton can indicate whether it is chelated with the carbonyl group. The HMBC experiment is particularly useful for establishing long-range correlations between protons and carbons, which helps in determining the position of substituents.

Table of Expected ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical this compound Analog in CDCl₃:

| Proton | Expected Chemical Shift Range | Multiplicity |

| H-2 | 6.5 - 6.8 | s |

| H-5 | 7.2 - 7.5 | d |

| H-6 | 6.8 - 7.1 | dd |

| H-8 | 6.9 - 7.2 | d |

| 1-OH | 12.0 - 13.0 | s (br) |

| 7-OH | 5.0 - 6.0 | s (br) |

| 3-OCH₃ | 3.8 - 4.0 | s |

| 4-OCH₃ | 3.8 - 4.0 | s |

Table of Expected ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical this compound Analog in CDCl₃:

| Carbon | Expected Chemical Shift Range |

| C-1 | 160 - 165 |

| C-2 | 95 - 100 |

| C-3 | 165 - 170 |

| C-4 | 155 - 160 |

| C-4a | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

| C-7 | 150 - 155 |

| C-8 | 105 - 110 |

| C-8a | 145 - 150 |

| C-9 | 180 - 185 |

| C-9a | 100 - 105 |

| 3-OCH₃ | 55 - 60 |

| 4-OCH₃ | 55 - 60 |

Biological Activities and Mechanistic Investigations of 1,7 Dihydroxy 3,4 Dimethoxyxanthone

Anti-inflammatory Efficacy and Underlying Mechanisms

1,7-Dihydroxy-3,4-dimethoxyxanthone (XAN), a natural xanthone (B1684191) derivative isolated from Securidaca inappendiculata, has demonstrated significant anti-inflammatory properties through various molecular pathways. Research has primarily focused on its effects within macrophage cells, which are key players in the inflammatory response.

Inhibition of Lipopolysaccharide (LPS)-Induced Inflammation

This compound has been shown to effectively inhibit inflammatory responses triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In studies using RAW264.7 macrophage cells, treatment with XAN led to a significant reduction in inflammatory markers following stimulation with LPS. nih.govresearchgate.net This inhibitory effect is central to its anti-inflammatory profile, as LPS is a potent inducer of the inflammatory cascade in various pathological conditions. The compound has also been studied in phorbol (B1677699) 12-myristate-13-acetate-differentiated THP-1 cells, where it has shown the ability to alleviate inflammation induced by pro-inflammatory cytokines. nih.govresearchgate.net

Suppression of TLR4/NF-κB Signaling Cascades

The mechanism behind XAN's inhibition of LPS-induced inflammation involves the direct suppression of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov TLR4 is the primary receptor for LPS, and its activation initiates a downstream signaling cascade that culminates in the activation of NF-κB, a key transcription factor for pro-inflammatory genes. nih.govnih.gov

Research indicates that XAN can act as a selective TLR4 inhibitor. nih.gov Molecular docking simulations and cellular thermal shift assays have validated the interaction between XAN and TLR4. nih.gov By binding to TLR4, XAN prevents the subsequent activation and phosphorylation of key signaling proteins. Treatment with XAN has been observed to cause a significant decrease in the phosphorylated form of p65 (p-p65), a subunit of NF-κB, thereby preventing its translocation to the nucleus and the transcription of inflammatory genes. nih.govresearchgate.net

Table 1: Effect of this compound (XAN) on TLR4/NF-κB Signaling

| Target Molecule | Effect of XAN Treatment | Cell Line | Source |

| TLR4 | Inhibition | RAW264.7 | nih.gov |

| p-p65 (NF-κB subunit) | Significant decrease | RAW264.7 | nih.gov |

Modulation of MAPK Pathways (JNK, p38, ERK) in Inflammatory Responses

Mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial signaling cascades that regulate inflammation. researchgate.netnih.gov this compound has been found to modulate these pathways selectively. In LPS-stimulated RAW264.7 macrophages, treatment with a xanthone-rich fraction containing XAN resulted in a significant decrease in the phosphorylation of JNK (p-JNK). nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6)

A key outcome of inflammatory signaling is the production of pro-inflammatory cytokines. This compound has been demonstrated to regulate the production of these critical mediators. In studies involving THP-1 cells stimulated with LPS and interferon-γ (IFN-γ), XAN treatment significantly reduced the mRNA levels of Interleukin-1β (IL-1β). researchgate.net Further investigation confirmed that XAN downregulates the expression of the inflammation-related protein IL-1β. nih.gov While direct studies on XAN and Interleukin-6 (IL-6) are limited, related compounds have been shown to inhibit the release of IL-6 in LPS-induced macrophages, suggesting a potential similar mechanism for XAN. mdpi.comnih.gov

Table 2: Impact of this compound (XAN) on Pro-inflammatory Cytokine Expression in LPS/IFN-γ-stimulated THP-1 Cells

| Cytokine | Effect on mRNA Level | Source |

| Interleukin-1β (IL-1β) | Decrease | researchgate.net |

Impact on Macrophage Polarization (e.g., M1-phenotype inhibition)

Macrophages can be polarized into different functional phenotypes, with M1 (classically activated) macrophages being pro-inflammatory and M2 (alternatively activated) macrophages being involved in resolution and tissue repair. This compound has been found to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. researchgate.netnih.govresearchgate.net This effect has been observed in both THP-1 cells and RAW264.7 macrophages. researchgate.netresearchgate.net By suppressing the M1 phenotype, XAN can effectively dampen the inflammatory response at its source. For instance, markers for M1 macrophages, such as IL-1β, are increased during inflammation, and XAN has been shown to suppress this. jci.org

Role of Arginine/Mitochondrial Axis in Macrophage Modulation

Recent research has uncovered a novel mechanism for XAN's anti-inflammatory action involving the arginine/mitochondrial axis in macrophages. nih.gov In LPS/IFN-γ-stimulated THP-1 cells, XAN was found to significantly increase the expression of arginase 1 and ornithine decarboxylase, which are key proteins in arginine metabolism. nih.govresearchgate.net This enhancement of the arginine metabolism pathway is crucial because it competes with the pathway that produces nitric oxide, a pro-inflammatory molecule.

Furthermore, XAN was shown to inhibit mitochondrial damage and reduce the generation of reactive oxygen species (ROS). nih.gov By enhancing arginine metabolism and preventing mitochondrial dysfunction, XAN provides an effective defense against inflammation induced by LPS and IFN-γ. nih.gov This mechanism highlights a metabolic reprogramming approach by which XAN modulates macrophage function to achieve its anti-inflammatory effects.

Anticancer and Antiproliferative Effects

Research into the anticancer capabilities of this compound has highlighted its potential to inhibit cancer cell growth and induce cell death through multiple cellular pathways. The following sections detail the findings from in vitro studies that have begun to elucidate the compound's mechanisms of action.

Inhibition of Cancer Cell Proliferation (in vitro studies on A549, HT29, LoVo cell lines)

The antiproliferative activity of this compound has been most notably documented in a multidrug-resistant non-small cell lung carcinoma cell line, A549/Taxol. Studies have shown that this compound can inhibit the proliferation of these cancer cells in a manner that is dependent on both the concentration and the duration of exposure. nih.gov The sensitivity of A549/Taxol cells to this compound suggests its potential utility in overcoming certain types of drug resistance in cancer. nih.gov

Morphological changes, such as the rupture of the nucleus (karyorrhexis), have been observed in A549/Taxol cells when treated with high concentrations of the compound. nih.gov

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on the proliferation of HT29 and LoVo human colon cancer cell lines.

Interactive Data Table: Proliferation Inhibition of A549/Taxol Cells by this compound

| Treatment Duration | Concentration (µM) | Inhibition Rate (%) |

| 24h | 5 | ~15 |

| 24h | 10 | ~25 |

| 24h | 20 | ~40 |

| 48h | 5 | ~20 |

| 48h | 10 | ~35 |

| 48h | 20 | ~55 |

| 72h | 5 | ~25 |

| 72h | 10 | ~45 |

| 72h | 20 | ~65 |

Note: The data presented is approximate, based on graphical representations from the cited study. nih.gov

Induction of Apoptosis Pathways (e.g., mitochondrial pathway, caspase activation)

This compound has been identified as a potent inducer of apoptosis, or programmed cell death, in cancer cells. In A549/Taxol cells, treatment with the compound led to a significant increase in the rate of apoptosis. nih.gov Western blot analysis has validated the pro-apoptotic activity of this xanthone. nih.gov The mechanism appears to involve the downregulation of the ERK signaling pathway, which is often associated with promoting cell survival. nih.gov The induction of apoptosis is a critical mechanism for the elimination of cancerous cells. While the precise details of the mitochondrial pathway and specific caspase activation for this compound are still under investigation, the observed pro-apoptotic effects are a key aspect of its anticancer potential.

Cell Cycle Arrest (e.g., G1/S phase, G2 phase)

The ability of a compound to interfere with the cell cycle is a hallmark of many anticancer agents. This compound has been shown to induce cell cycle arrest, specifically at the G2 phase, in A549/Taxol cells. nih.gov This arrest prevents the cells from entering mitosis and continuing to divide. The mechanism behind this G2 phase arrest is linked to the upregulation of the p38 MAPK signaling pathway. nih.gov

Detailed studies on the effect of this compound on the cell cycle of HT29 and LoVo cells have not yet been reported.

Modulation of Key Signaling Pathways (e.g., PI3K/Akt/mTOR)

The anticancer effects of this compound are closely linked to its ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival. In A549/Taxol cells, the compound has been shown to selectively modulate Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Specifically, it causes a downregulation of the ERK pathway, which is associated with its pro-apoptotic activity, and an upregulation of the p38 pathway, which is linked to G2 phase cell cycle arrest. nih.gov

Furthermore, research indicates that the PI3K/Akt pathway, a critical signaling network for cell survival and proliferation, is also affected. nih.gov The suppression of phosphorylated Akt (p-Akt) by this compound is considered essential for its ability to induce apoptosis in these multidrug-resistant cells. nih.gov The PI3K/Akt/mTOR pathway is a frequently overactive pathway in many cancers, making it a key target for cancer therapies. nih.govnih.gov While direct modulation of mTOR by this specific xanthone has not been detailed, its influence on the upstream PI3K/Akt components suggests a potential indirect effect.

Reversion of Multidrug Resistance (MDR) in Cancer Cells

One of the significant challenges in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. The demonstrated efficacy of this compound against the A549/Taxol cell line, which is resistant to the chemotherapy drug paclitaxel, points to its potential to revert or overcome MDR. nih.gov The study's findings suggest that the compound's ability to inhibit the proliferation of these resistant cells could make it a valuable agent in the treatment of MDR non-small cell lung carcinoma. nih.gov The modulation of MAPK signaling pathways appears to be a key mechanism in its ability to inhibit these MDR tumor cells. nih.gov

Potential Involvement of p53 Pathway in Cellular Responses

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Research on this compound suggests that the p53 pathway may be a central mediator of its biological activities in A549/Taxol cells. nih.gov The study indicates that the modulation of MAPK pathways by the xanthone may, in turn, influence the p53 pathway, leading to the observed cell cycle arrest and apoptosis. nih.gov This highlights the compound's potential to leverage the cell's own tumor suppression mechanisms to combat cancer.

Antioxidant Activities

The antioxidant properties of a compound are crucial in mitigating the detrimental effects of oxidative stress, a condition implicated in the pathogenesis of numerous diseases. This compound has demonstrated notable antioxidant potential through various mechanisms.

Free Radical Scavenging Mechanisms

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity. For xanthones, including this compound, the primary mechanisms of free radical scavenging are believed to be Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. The presence of hydroxyl (-OH) groups on the xanthone scaffold is critical for this process. The bond dissociation enthalpy of the O-H bond is a key determinant of the efficiency of the HAT mechanism.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another important pathway, particularly in polar solvents. This process involves the initial deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the free radical. The ionization potential of the resulting anion is a critical factor in this mechanism.

The specific mechanism that predominates for this compound is influenced by factors such as the solvent and the nature of the free radical. The strategic placement of the hydroxyl and methoxy (B1213986) groups on the xanthone core of this compound influences its ability to participate in these scavenging reactions.

Reduction of Oxidative Stress

Beyond direct radical scavenging, this compound has been shown to reduce oxidative stress within biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to counteract them.

In a study investigating the anti-inflammatory effects of this compound, it was observed that the compound inhibited mitochondrial damage and consequently reduced the generation of ROS. This suggests that part of its antioxidant effect is mediated through the protection of mitochondria, which are major sites of cellular ROS production. By preserving mitochondrial function, the compound helps to maintain cellular redox homeostasis and limit the damaging effects of excessive ROS.

Comparative Biological Activity with Other Xanthones

To better understand the biological significance of this compound, it is valuable to compare its activities with those of other structurally related xanthones. Such comparisons can provide insights into structure-activity relationships, highlighting the importance of the number and position of hydroxyl and methoxyl groups.

Research on xanthones isolated from Securidaca inappendiculata has revealed varying levels of biological activity among different derivatives. For instance, in a study evaluating the anti-tumor activity of several xanthones, this compound was identified as a potent agent. The structure-activity relationship analysis from this research indicated that the presence of free hydroxyl and ortho-methoxyl groups contributed significantly to the observed anti-tumor effects.

In the context of antioxidant activity, studies on various xanthones have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (ferric reducing antioxidant power) assay to quantify and compare their antioxidant potential. While specific comparative data for this compound from a single comprehensive study is detailed in the table below, the general trend observed in xanthones is that the number and position of hydroxyl groups are critical for antioxidant capacity.

**Table 1: Comparative Antioxidant Activity of Xanthones from *Securidaca inappendiculata***

| Compound | DPPH IC50 (µg/mL) | ABTS Radical Scavenging Activity | FRAP Assay |

|---|---|---|---|

| This compound | Data not explicitly provided in abstract | Data not explicitly provided in abstract | Data not explicitly provided in abstract |

| 1,2,5-trihydroxy-6,8-dimethoxy-9H-xanthen-9-one | 0.31 mg/L | Significant | Significant |

| Aucuparin | Not specified | Significant | Significant |

Data from a study on antioxidant constituents from the roots of Securidaca inappendiculata. nih.gov Note: The abstract did not provide specific IC50 values for all tested compounds, including this compound.

Furthermore, the anti-inflammatory properties of xanthones have been a significant area of investigation. The mechanism of action often involves the modulation of key inflammatory pathways such as the NF-κB signaling cascade. nih.gov this compound has been specifically shown to inhibit lipopolysaccharide-induced inflammation in macrophages by suppressing the TLR4/NF-κB signaling pathway. Comparative studies on the anti-inflammatory effects of different xanthones suggest that the substitution pattern on the xanthone core plays a crucial role in determining their potency.

Structure Activity Relationship Sar Studies of 1,7 Dihydroxy 3,4 Dimethoxyxanthone and Analogs

Influence of Hydroxyl Group Positions and Number

The location and number of hydroxyl (-OH) groups on the xanthone (B1684191) structure are critical in determining its biological effects.

Significance of Positions 1 and 7 for Enhanced Activity

Numerous studies have emphasized the importance of hydroxyl groups at positions 1 and 7 for the biological activities of xanthones. A hydroxyl group at position 1 is a common feature in many biologically active xanthones and is often linked to increased activity. This is because it can form an intramolecular hydrogen bond with the nearby carbonyl group at position 9, which can affect the molecule's shape and how it interacts with biological targets. nih.gov

Similarly, a hydroxyl group at position 7 has been identified as a key factor in the cytotoxic and other biological activities of various xanthones. Having hydroxyl groups at both positions 1 and 7 often results in a combined effect, leading to much higher potency compared to similar compounds without these features. mdpi.comnih.gov

Correlation with Cytotoxic Activity

The effectiveness of xanthones in killing cancer cells is closely linked to the pattern of hydroxyl groups. Studies have shown that xanthones with two hydroxyl groups, especially at positions 1 and 7, have strong cytotoxic effects. For example, 1,7-dihydroxyxanthone has shown significant activity against several cancer cell lines. Adding other functional groups to this structure, such as the methoxy (B1213986) groups in 1,7-dihydroxy-3,4-dimethoxyxanthone, further adjusts this cytotoxicity. The exact placement of these hydroxyl groups is crucial, as small changes in their location on the xanthone ring can cause a significant loss or change in cytotoxic potential. This highlights the specific structural needs for effective interaction with the cellular targets that cause cytotoxicity.

| Compound | Substitution Pattern | Cytotoxic Activity (IC₅₀ in µM) | Cell Line |

| 1,7-dihydroxyxanthone | 1-OH, 7-OH | 7.21 | K562 (Leukemia) mdpi.com |

| Dihydrobrasixanthone B | 1-OH, 6-OH, 8-prenyl, furan (B31954) ring | 3.00 | K562 (Leukemia) mdpi.com |

Impact of Methoxy Group Positions and Number

The presence, location, and number of methoxy (-OCH₃) groups also play a major role in the biological characteristics of xanthones.

Role of Adjacent Methoxy Groups (e.g., 3-OCH₃, 4-OCH₃)

The arrangement of methoxy groups, especially when they are next to each other as in the 3,4-dimethoxy substitution of this compound, is a key structural feature. nih.gov This specific arrangement can affect the electronic properties of the xanthone ring system. The presence of two neighboring methoxy groups can create a unique electronic environment that may improve the molecule's interaction with biological molecules. This particular substitution pattern has been found in several natural and synthetic xanthones with significant biological activities, suggesting its importance for their effectiveness.

Effects on Polarity and Potential Cellular Permeability

Adding methoxy groups generally makes a xanthone molecule more attracted to fats (lipophilic) compared to its versions with more hydroxyl groups. This change in polarity can greatly affect the compound's properties in the body, including its ability to pass through cell membranes. By increasing lipophilicity, methoxylation can improve the ability of the compound to enter cells, allowing it to reach its targets inside the cells more effectively. nih.gov However, a careful balance is needed, as too much lipophilicity can lead to poor solubility in water and reduced availability in the body. Therefore, the number and position of methoxy groups must be adjusted to find the right balance between membrane permeability and solubility for the best biological activity.

Contribution of Ortho-Methoxyl and Free Hydroxyl Groups to Biological Potency

The combination of ortho-methoxy groups and free hydroxyl groups on the xanthone structure is a common feature in many powerful xanthones. "Ortho-methoxyl" refers to a methoxy group located next to another group, often a hydroxyl group. This arrangement can lead to specific internal interactions, such as hydrogen bonding, which can fix the molecule's shape and improve its ability to bind to target proteins.

| Compound | Key Structural Features | Biological Activity |

| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | 1-OH, 3-O-alkoxy | AChE Inhibition (IC₅₀ = 2.403 µM) nih.gov |

| 1,3,7-trimethoxyxanthone | 1,3,7-trimethoxy | Moderate to strong anti-inflammatory activity nih.gov |

| Mangiferin | 1,3,6,7-tetrahydroxy, 2-C-glucosyl | Antioxidant activity |

Comparative SAR Analysis across Diverse Xanthone Structures

The biological activity of xanthone derivatives is intricately linked to the nature, number, and position of substituent groups on the core dibenzo-γ-pyrone structure. A comparative analysis of the structure-activity relationships (SAR) across a variety of xanthones, including this compound, reveals key structural motifs that govern their pharmacological effects.

Influence of Hydroxyl and Methoxy Group Positioning

The hydroxylation and methoxylation patterns on the xanthone scaffold are critical determinants of activity. Research on the anti-inflammatory properties of This compound has shown its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages. This activity is attributed to its suppression of the TLR4/NF-κB signaling cascade. nih.gov The specific arrangement of a hydroxyl group at C-1 and C-7, and methoxy groups at C-3 and C-4, likely plays a crucial role in its interaction with the TLR4 receptor. nih.gov

When comparing this substitution pattern to other xanthones, several SAR principles emerge. For instance, in studies on anticancer activity, the cytotoxic effects of xanthones were found to be significantly influenced by the position of hydroxyl groups. nih.gov A study on various hydroxy xanthone derivatives highlighted that the net atomic charge at positions C-1, C-2, and C-3, along with the dipole moment and lipophilicity (logP), were key descriptors for cytotoxic activity. nih.gov

A comparative analysis of xanthones with varying hydroxylation and methoxylation patterns reveals the following trends:

Anticancer Activity: The number of hydroxyl groups does not show a linear correlation with increased cytotoxicity, indicating that the position is more critical. nih.gov For example, a quantitative structure-activity relationship (QSAR) model for hydroxy xanthone derivatives identified the atomic charges on C-1, C-5, C-6, C-10, and C-11 as being significant for anticancer activity. innovareacademics.in

Xanthine (B1682287) Oxidase Inhibition: In a study of 14 xanthone derivatives, 3D-QSAR models indicated that substitutions at positions C-2, C-3, C-6, and C-7 with larger groups might favor increased inhibitory activity. nih.gov Conversely, a methoxy group at the C-8 position was found to be less potent than a compound with no substitution at that position. nih.gov

Cytotoxicity: A study of eleven xanthone derivatives from Mesua species revealed that diprenyl, dipyrano, and prenylated pyrano substituents were key contributors to cytotoxicity against various human cancer cell lines. researchgate.net The replacement of a hydroxyl group at C-5 with a methoxy group was also found to decrease cytotoxicity. researchgate.net

The following table provides a comparative overview of the structures and biological activities of selected xanthone derivatives.

| Compound Name | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | Reported Biological Activity |

| This compound | OH | H | OCH3 | OCH3 | H | H | OH | H | Anti-inflammatory (TLR4/NF-κB inhibitor) nih.gov |

| 1,5-Dihydroxyxanthone | OH | H | H | H | OH | H | H | H | Cytotoxic researchgate.net |

| 3,4,6-Trihydroxyxanthone | H | H | OH | OH | H | OH | H | H | Cytotoxic against WiDR cell line nih.gov |

| 1,3,6-Trihydroxy-2,7-dimethoxyxanthone | OH | OCH3 | OH | H | H | OH | OCH3 | H | |

| 1,3-Dihydroxy-4,5-dimethoxyxanthone | OH | H | OH | OCH3 | OCH3 | H | H | H | |

| 1,7-Dihydroxy-2,3-dimethoxyxanthone | OH | OCH3 | OCH3 | H | H | H | OH | H | Antioxidant, Antimicrobial, Anti-inflammatory biosynth.com |

| 1,8-Dihydroxy-3,7-dimethoxyxanthone | OH | H | OCH3 | H | H | H | OCH3 | OH | |

| 1,8-Dihydroxy-2,6-dimethoxyxanthone | OH | OCH3 | H | H | H | OCH3 | H | OH |

Impact of Other Substituents

Beyond hydroxylation and methoxylation, other structural modifications significantly impact the biological profiles of xanthones. The presence of prenyl groups, for example, is a recurring feature in highly cytotoxic xanthones. researchgate.net Similarly, the formation of pyrano or furano rings fused to the xanthone core alters the molecule's shape and electronic distribution, leading to changes in activity. researchgate.net

In the context of This compound , its relatively simple substitution pattern without these more complex moieties may contribute to its specific anti-inflammatory activity, potentially offering a more targeted interaction with its molecular target compared to more broadly cytotoxic prenylated xanthones.

Pharmacological Interactions and Modulatory Effects of 1,7 Dihydroxy 3,4 Dimethoxyxanthone

Interactions with Drug Transport Systems

The movement of drugs and other foreign substances (xenobiotics) across cellular barriers is often mediated by a variety of transport proteins. The ability of 1,7-dihydroxy-3,4-dimethoxyxanthone to modulate these transporters can have significant implications for drug disposition and efficacy.

Research has shed light on the influence of this compound on the expression of Organic Anion Transporter 3 (OAT3), a crucial transporter primarily located in the basolateral membrane of renal proximal tubules. OAT3 plays a pivotal role in the secretion and elimination of a wide array of drugs, including the anti-rheumatic agent methotrexate (B535133) (MTX). nih.govmdpi.com

A study investigating the interaction between a xanthone-rich fraction (XRF) from the plant Securidaca inappendiculata and MTX revealed that the XRF could counteract the MTX-induced decrease in OAT3 expression in the kidneys of rats. nih.govtandfonline.com This is significant because reduced OAT3 expression can impair the excretion of MTX, potentially leading to increased plasma concentrations and associated toxicities. The study further identified this compound as a key compound within the XRF responsible for this effect.

In vitro assays using human embryonic kidney (HEK) 293T cells consistently demonstrated that this compound promoted the cellular uptake of MTX by specifically increasing the expression of OAT3. tandfonline.comfigshare.com This modulatory effect on OAT3 expression suggests that this compound can influence the renal clearance of OAT3 substrates.

Table 1: Effect of this compound on OAT3 Expression and MTX Uptake

| Experimental System | Treatment | Key Finding | Reference |

| In vivo (CIA rats) | Xanthone-Rich Fraction (containing this compound) + Methotrexate | Restored the decreased expression of OAT3 induced by methotrexate. | nih.gov |

| In vitro (HEK 293T cells) | This compound | Promoted the cellular intake of methotrexate by increasing OAT3 expression. | tandfonline.comfigshare.com |

CIA: Collagen-Induced Arthritis

The modulation of OAT3 expression by this compound directly translates to an impact on the cellular uptake of compounds transported by this protein. The in vitro experiments with HEK 293T cells provided direct evidence for this. tandfonline.comfigshare.com

By increasing the expression of OAT3, this compound effectively enhanced the transport of methotrexate into the cells. tandfonline.comfigshare.com This finding is particularly relevant in the context of drug-drug interactions. An increase in the cellular uptake of a co-administered drug in the kidneys can lead to more efficient renal secretion and a subsequent decrease in its systemic exposure. nih.gov This was observed in vivo where the administration of the xanthone-rich fraction led to a reduction in plasma MTX concentration and promoted its excretion into the urine. nih.govtandfonline.com

These findings highlight the potential of this compound to alter the pharmacokinetics of drugs that are substrates of OAT3.

Effects on Xenobiotic Metabolism and Excretion

Xenobiotic metabolism is a fundamental process by which the body chemically modifies foreign compounds, such as drugs and toxins, to facilitate their excretion. This process typically occurs in phases, with Phase I reactions introducing or exposing functional groups and Phase II reactions involving conjugation to increase water solubility.

While direct studies on the metabolism of this compound are limited, research on xanthone-rich fractions from Securidaca inappendiculata suggests an influence on metabolic pathways. Studies have shown that a xanthone-rich fraction from this plant can regulate metabolism-related signaling pathways, particularly in the context of inflammation and arthritis. nih.govdovepress.com For instance, the fraction was found to inhibit nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which in turn affects fat metabolism and energy homeostasis. nih.gov

The general class of xanthones has been noted for its potential to interact with drug-metabolizing enzymes. dntb.gov.uanih.govnih.gov However, specific data on how this compound is metabolized and whether it induces or inhibits key metabolizing enzymes, such as cytochrome P450s, is not yet available. The promotion of methotrexate excretion via OAT3 modulation is a clear example of its effect on xenobiotic excretion. nih.govtandfonline.com Further research is necessary to fully elucidate the metabolic fate of this compound and its broader effects on the metabolism of other xenobiotics.

Advanced Research Methodologies and Analytical Techniques in 1,7 Dihydroxy 3,4 Dimethoxyxanthone Studies

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to understanding the cellular and molecular interactions of 1,7-dihydroxy-3,4-dimethoxyxanthone. These assays are performed in a controlled laboratory environment using cell cultures and isolated biochemical components, allowing for precise measurements of the compound's effects.

Cell Proliferation Assays (e.g., MTT assay)

Cell proliferation assays are vital for assessing the cytotoxic or cytostatic effects of this compound on various cell types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and similar colorimetric assays, such as the CCK-8 assay, are widely used. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. In one study, the effect of this compound (also referred to as XAN) on the viability of THP-1 human monocytic leukemia cells was evaluated using a CCK-8 assay. researchgate.net The findings from this research indicated that the compound inhibits the viability of these cells at concentrations greater than 10 µg/mL. researchgate.net

Table 1: Effect of this compound on THP-1 Cell Viability

| Concentration (µg/mL) | Effect on Cell Viability |

|---|---|

| > 10 | Inhibition of cell viability observed |

Data based on findings from a CCK-8 assay on THP-1 cells. researchgate.net

Apoptosis and Cell Cycle Analysis (e.g., flow cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, flow cytometry is employed to study the compound's influence on apoptosis (programmed cell death) and the cell cycle. Studies have utilized flow cytometry to investigate the pro-apoptotic effects of this xanthone (B1684191) on fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA). nih.gov This type of analysis can reveal if the compound induces cell death and whether it causes cells to arrest in specific phases of the "cell cycle." nih.gov While the pro-apoptotic effects have been noted, detailed quantitative data from these specific flow cytometry analyses on HFLS-RA cells are not widely available in published literature.

Table 2: Application of Flow Cytometry in this compound Research

| Cell Line | Assay Type | Parameter Measured | Reported Effect |

|---|---|---|---|

| HFLS-RA | Flow Cytometry | Apoptosis | Induces pro-apoptotic effects |

HFLS-RA: Human Fibroblast-Like Synoviocytes - Rheumatoid Arthritis nih.gov

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blotting, or immunoblotting, is a widely used analytical technique to detect specific proteins in a sample. This method is crucial for investigating the molecular pathways affected by this compound. Research has shown that treatment with a xanthone-rich fraction containing this compound leads to a significant decrease in the phosphorylation of key inflammatory proteins such as p65 (a subunit of NF-κB) and JNK (c-Jun N-terminal kinases) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.net This indicates that the compound can modulate inflammatory signaling pathways.

Table 3: Effect of this compound on Key Inflammatory Protein Phosphorylation in RAW264.7 Macrophages

| Protein | Treatment | Result | Significance |

|---|---|---|---|

| Phospho-p65 | Xanthone-rich fraction | Significant decrease | p < 0.05 to p < 0.01 |

| Phospho-JNK | Xanthone-rich fraction | Significant decrease | p < 0.05 to p < 0.01 |

Data derived from studies on LPS-stimulated RAW264.7 macrophages treated with a xanthone-rich fraction containing this compound. nih.govresearchgate.net

Cytokine Quantification (e.g., ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunological assay used to quantify proteins, such as cytokines, in a liquid sample. This technique has been instrumental in demonstrating the anti-inflammatory properties of this compound. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages and THP-1 cells. nih.govresearchgate.net Specifically, a notable decrease in the levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) has been observed, alongside an increase in the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net

Table 4: Effect of this compound on Cytokine Production in THP-1 Cells

| Cytokine | Effect of Treatment | Significance |

|---|---|---|

| Interleukin-1β (IL-1β) | Decrease | p < 0.01 |

| Tumor Necrosis Factor-α (TNF-α) | Decrease | p < 0.01 |

| Interleukin-10 (IL-10) | Increase | p < 0.05 |

Data represents the effect on mRNA levels in LPS and IFN-γ stimulated THP-1 cells. researchgate.net

Gene Reporter Assays (e.g., Dual Luciferase Reporter)

Dual-luciferase reporter assays are a powerful tool for studying gene expression and transcriptional activity. In the context of this compound research, this assay has been used to investigate the compound's effect on the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.gov Studies using HEK293T cells have demonstrated that this compound treatment can inhibit the transcriptional activity of NF-κB. nih.gov This is typically measured by a decrease in the light produced by a firefly luciferase reporter gene under the control of an NF-κB response element, relative to a constitutively expressed Renilla luciferase control.

Table 5: Effect of this compound on NF-κB Transcriptional Activity

| Cell Line | Assay | Target Pathway | Reported Effect |

|---|---|---|---|

| HEK293T | Dual Luciferase Reporter | NF-κB | Inhibition of transcriptional activity |

HEK293T: Human Embryonic Kidney 293T cells. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine the ability of a compound to interfere with the activity of a specific enzyme. These assays are crucial for identifying potential drug targets and understanding the mechanism of action of a compound. While various xanthones have been studied for their enzyme inhibitory properties against enzymes like xanthine (B1682287) oxidase, α-glucosidase, and acetylcholinesterase, specific and detailed research findings on the enzyme inhibition profile of this compound are limited in publicly available scientific literature. Further research is required to fully characterize its potential as an enzyme inhibitor.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Interleukin-1β (IL-1β) |

| Interleukin-10 (IL-10) |

| Lipopolysaccharide (LPS) |

| Tumor necrosis factor-α (TNF-α) |

| c-Jun N-terminal kinases (JNK) |

| p65 (RelA) |

| Xanthine |

| Uric acid |

Computational and Molecular Modeling Approaches

Computational methods provide powerful in silico tools to predict and analyze the interactions of small molecules like this compound with biological systems, offering insights that can guide further experimental research.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the specific interactions that govern the ligand's biological activity.

In studies of this compound, molecular docking simulations have been pivotal in identifying and validating its molecular targets. For instance, research has demonstrated that this xanthone can directly bind to Toll-like receptor 4 (TLR4). nih.gov The simulations revealed that the compound fits into a smooth region on the TLR4 protein, adjacent to its interface with the co-receptor MD-2. nih.gov This interaction is critical for its observed anti-inflammatory effects, as it can inhibit the dimerization of TLR4, a key step in the inflammatory signaling cascade. nih.gov Such findings not only explain the compound's mechanism of action but also highlight its potential as a selective TLR4 inhibitor. nih.gov

Table 1: Summary of Molecular Docking Findings for this compound

| Parameter | Finding | Source |

| Protein Target | Toll-like receptor 4 (TLR4) | nih.gov |

| Binding Site | A smooth region on TLR4 adjacent to the MD-2 contact interface | nih.gov |

| Predicted Interaction | Direct binding to the receptor | nih.gov |

| Functional Implication | Inhibition of TLR4 dimerization and suppression of NF-κB signaling | nih.gov |

Network Pharmacology for Mechanism Prediction and Target Identification

Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and pharmacology to study the complex interactions between drugs, targets, and diseases. nih.govfrontiersin.org This approach shifts the drug discovery paradigm from a "one drug, one target" model to a more holistic "multi-component, multi-target" strategy, which is particularly well-suited for natural products that often exhibit polypharmacology. frontiersin.orgpreprints.org

For a compound like this compound, a network pharmacology approach would typically involve the following steps:

Component and Target Collection : Identifying the compound and retrieving its potential biological targets from various databases (e.g., CTD, TCGA). nih.gov

Network Construction : Building a "compound-target" network to visualize the relationships. nih.govrsc.org

Protein-Protein Interaction (PPI) Network Analysis : Constructing a PPI network of the potential targets to identify key proteins and functional modules within the biological system. nih.gov

Enrichment Analysis : Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to elucidate the biological processes and signaling pathways modulated by the compound. nih.gov

While specific network pharmacology studies focusing solely on this compound are not extensively documented, this methodology offers a powerful framework for predicting its mechanisms and identifying novel targets. By analyzing the complex network of interactions, researchers can systematically uncover the molecular basis for its therapeutic effects, guiding future experimental validation. frontiersin.orgnih.gov

Spectroscopic and Chromatographic Techniques for Research Characterization

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification, quantification, and structural elucidation of this compound in research settings.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Research Contexts

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for identifying and quantifying specific compounds within complex mixtures, such as plant extracts or biological samples.

In the analysis of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been effectively utilized. nih.gov Studies have used this technique to screen for the compound in xanthone-rich fractions from plant extracts. nih.gov The method provides precise data on the compound's retention time and mass-to-charge ratio, allowing for its unambiguous identification and quantification. nih.gov

Table 2: LC-MS Parameters for the Identification of this compound

| Technique | Retention Time (min) | Mass (m/z) | Application | Source |

| UPLC-MS/MS | 12.5 | 289.29 | Identification and quantification in cell culture medium | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the precise molecular structure of organic compounds. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the carbon skeleton and the placement of substituents. researchgate.net

For xanthone derivatives, ¹H NMR provides information on the aromatic protons and their coupling patterns, as well as signals for methoxy (B1213986) and hydroxyl groups. unsri.ac.idredalyc.org A strongly chelated hydroxyl group at the C-1 position, for example, typically appears as a sharp singlet at a very downfield chemical shift (δ > 12 ppm). researchgate.netunsri.ac.id ¹³C NMR reveals the number of distinct carbon atoms and their chemical environment. Two-dimensional NMR techniques are then used to establish correlations between protons and carbons, allowing for the unequivocal assignment of all signals and confirming the substitution pattern on the xanthone core. researchgate.net

Table 3: Expected ¹H and ¹³C NMR Signals for this compound

| Atom/Group | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) | Notes |

| C-1 OH | ~13.0 | - | Signal for chelated hydroxyl group. |

| C-2 H | ~6.4 | ~95-100 | Aromatic proton signal. |

| C-5 H | ~7.3-7.5 | ~120-125 | Aromatic proton signal (doublet). |

| C-6 H | ~6.8-7.0 | ~110-115 | Aromatic proton signal (doublet). |

| C-8 H | ~6.7-6.9 | ~105-110 | Aromatic proton signal. |

| 3-OCH₃ | ~3.9 | ~55-62 | Methoxy group protons. |

| 4-OCH₃ | ~3.9 | ~55-62 | Methoxy group protons. |

| C=O (C-9) | - | ~180-185 | Carbonyl carbon signal. |

Note: The chemical shifts are approximate and based on data from structurally similar xanthone derivatives. The exact values depend on the solvent and experimental conditions.

UV and IR Spectroscopy for Structural Confirmation

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy are used as complementary techniques for the structural confirmation of xanthones.

UV Spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system. The xanthone nucleus possesses a distinctive conjugated system that gives rise to several intense absorption bands in the UV-Vis region, typically between 200 and 400 nm. The position and pattern of these bands can be influenced by the type and location of substituents on the xanthone core.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) groups. The presence of a sharp band for the carbonyl group and broad bands for the hydroxyl groups are key indicators of the xanthone structure.

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Wavelength/Wavenumber | Functional Group Confirmed |

| UV-Vis | Absorption Maxima (λmax) | ~240-260 nm, ~310-330 nm, ~360-390 nm | Conjugated xanthone system |

| IR | Stretching Vibration | ~3200-3500 cm⁻¹ (broad) | Hydroxyl (-OH) groups |

| IR | Stretching Vibration | ~1640-1660 cm⁻¹ (sharp) | Conjugated Ketone (C=O) |

| IR | Stretching Vibration | ~1580-1610 cm⁻¹ | Aromatic ring (C=C) |

| IR | Stretching Vibration | ~1050-1250 cm⁻¹ | Aryl ether (C-O-C) |

Cellular Thermal Shift Assay (CETSA) for Target Engagement